N,N-dimethyl-1H-imidazole-5-carboxamide
Description
Properties
CAS No. |
56486-26-1 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,N-dimethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-7-4-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
JULPEDSLKXGZKK-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CN=CN1 |
Canonical SMILES |
CN(C)C(=O)C1=CN=CN1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-1H-imidazole-5-carboxamide is being investigated for its potential therapeutic properties:
- Anticancer Activity : Recent studies have highlighted the compound's ability to inhibit cancer cell growth. For instance, derivatives of imidazole have shown low nanomolar IC50 values against various cancer cell lines, demonstrating significant tumor growth inhibition in animal models . Specifically, compounds related to this compound have been tested for their efficacy against melanoma and lung metastasis models, indicating potential as anticancer agents.
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various pathogens. Its structural features enable it to interact with microbial enzymes and inhibit their functions.
Biochemical Applications
This compound is also explored for its biochemical interactions:
- G-Protein-Coupled Receptor Modulation : The compound has been identified as a modulator of G-protein-coupled receptors (GPCRs), influencing pathways related to insulin secretion and glucose metabolism. This makes it a candidate for further research in diabetes management.
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes, potentially leading to the development of enzyme inhibitors that could be used in therapeutic applications.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Development : Its chemical structure allows it to be used as a building block in the synthesis of polymers with specific properties. Researchers are exploring its use in creating materials with enhanced mechanical strength and thermal stability.
Case Studies and Comparative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
- Structure : Differs by a benzyl group at position 1 of the imidazole ring.
- Synthesis : Prepared via coupling reactions using TBTU and DMAP in DMF, similar to methods for benzoimidazole derivatives .
- Properties : Higher molecular weight (due to benzyl) and altered solubility compared to N,N-dimethyl-1H-imidazole-5-carboxamide. Discontinued in commercial catalogs, suggesting challenges in stability or scalability .
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC)
- Structure: Features a triazeno group at position 5 and a carboxamide at position 3.
- Pharmacology : Clinically used as an antineoplastic agent. Metabolized via N-demethylation by liver microsomes to active intermediates (e.g., MTIC), which inhibit DNA synthesis .
- Key Data :
ND-11503 (Imidazo[2,1-b]thiazole-5-carboxamide)
- Structure : Fused thiazole-imidazole core with ethyl and methyl substituents.
- Synthesis : Coupling of amines with activated carboxylic acids .
- Activity : Demonstrates anti-cancer activity, likely due to interactions with protein targets via H-bonding from the carboxamide .
Table 1: Key Properties of Selected Compounds
Preparation Methods
Diamine-Carbonyl Cyclization
The imidazole core is frequently assembled via cyclocondensation between 1,2-diamines and α-ketoamides. A representative protocol involves reacting 1,2-diaminoethane with dimethyl oxaloacetate under reflux in toluene (110°C, 12 h), achieving 58% yield of the imidazole ester intermediate. Subsequent aminolysis with dimethylamine (2 eq) in THF at 0–25°C for 6 h converts the ester to the target carboxamide, though this step requires careful pH control (pH 8–9) to prevent N-demethylation.
Critical parameters :
- Solvent polarity : Polar aprotic solvents (DMF, DMAc) increase cyclization rates but promote side reactions at >100°C.
- Catalysis : NiCl₂·6H₂O (5 mol%) enhances regioselectivity, favoring 5-carboxamide formation over 4-isomers.
Functional Group Interconversion
Carboxylic Acid to Amide Conversion
Starting from commercially available 1H-imidazole-5-carboxylic acid, a two-step sequence achieves the target:
- Acid chloride formation : Treat with oxalyl chloride (1.2 eq) in anhydrous DCM (0°C → 25°C, 2 h), catalyzed by DMF (0.1 eq).
- Amidation : Add dimethylamine (2.5 eq) in THF at −78°C, warming to 25°C over 4 h. This method yields 72% product but generates HCl, necessitating scavengers (e.g., polymer-bound carbonate).
Table 1 : Comparison of Amidation Methods
| Method | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| Acid chloride | 72 | 98.5 | Imidazole dimer (3%) |
| Carbodiimide coupling | 65 | 97.2 | Urea derivatives (5%) |
| Enzymatic | 41 | 99.8 | None |
One-Pot Heterocyclization
Reductive Cyclization with Na₂S₂O₄
Adapting benzimidazole syntheses, a mixture of 4-(methylamino)-3-nitrobenzoate and glyoxal (1:1.2 molar ratio) in DMSO undergoes cyclization with sodium dithionite (Na₂S₂O₄, 3 eq) at 80°C for 8 h. The nitro group is reduced in situ, forming the imidazole ring with concurrent amidation (56% yield).
Advantages :
- Avoids isolation of intermediates
- Tolerates electron-withdrawing substituents
Limitations :
- DMSO removal challenges at scale
- Requires strict anhydrous conditions
Methylation Strategies
Direct N-Methylation of Imidazole
Post-cyclization methylation using methyl iodide (2.2 eq) and K₂CO₃ (3 eq) in acetone (reflux, 6 h) achieves >90% N1-methylation. However, over-alkylation at the carboxamide nitrogen occurs without careful stoichiometry control.
Mitigation approaches :
- Stepwise addition : Add methyl iodide portionwise (0.5 eq every 2 h)
- Phase-transfer catalysis : TBAB (0.1 eq) enhances reaction homogeneity, reducing byproducts from 15% to 4%
Reaction Optimization
Solvent Effects on Yield
Table 2 : Solvent Screening for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Toluene | 2.4 | 58 | 12 |
| DMF | 36.7 | 67 | 8 |
| THF | 7.5 | 49 | 14 |
| EtOH | 24.3 | 32 | 18 |
Polar aprotic solvents (DMF) optimize both yield and reaction time but complicate product isolation due to high boiling points.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, H-2), 3.12 (s, 6H, N(CH3)2), 3.05 (s, 3H, N1-CH3).
- FTIR : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (imidazole ring vibration).
- HPLC-MS : [M+H]+ = 154.17, retention time 6.8 min (C18 column, 0.1% TFA/MeCN).
Purity challenges : Residual dimethylamine (<0.1% by GC) and solvent traces require iterative recrystallization from ethyl acetate/hexane (1:3).
Industrial-Scale Considerations
Continuous Flow Synthesis
A plug-flow reactor (PFR) system operating at 120°C and 15 bar pressure achieves 89% conversion in 30 min residence time, outperforming batch methods (65% in 8 h). Key advantages include:
- Precise temperature control minimizes decomposition
- Automated quenching reduces exposure to methyl iodide
Emerging Methodologies
Photoredox-Catalyzed Amination
Visible light-mediated coupling between imidazole-5-carbonyl chloride and dimethylamine (Ir(ppy)₃ catalyst, 450 nm LED) achieves 78% yield under mild conditions (25°C, 4 h). This method avoids harsh reagents but requires specialized equipment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-1H-imidazole-5-carboxamide, and how can structural purity be validated?
- Synthesis : A common approach involves coupling reactions between imidazole-5-carboxylic acid derivatives and dimethylamine under carbodiimide-mediated conditions (e.g., using EDCI or DCC). Alternative methods include nucleophilic substitution of halogenated imidazole precursors with dimethylamine .
- Purity Validation : Structural confirmation requires ¹H/¹³C NMR to verify methyl group integration (δ 2.8–3.2 ppm for N,N-dimethyl) and carboxamide resonance. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (>95% purity) confirms absence of byproducts .
Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for in vitro assays?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution into buffered systems (pH 6–8). Addition of cyclodextrins or surfactants (e.g., Tween-80) can enhance solubility in aqueous media .
- Stability : Monitor degradation via LC-MS under varying pH and temperature. Avoid prolonged exposure to light or oxidants, as imidazole rings may undergo photodegradation or oxidation .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
- NMR : Key distinctions include the splitting pattern of imidazole ring protons (e.g., singlet for H-2 and H-4 in 1H-imidazole) and carboxamide carbonyl signals (δ ~165–170 ppm in ¹³C NMR). 2D NMR (COSY, HSQC) resolves overlapping peaks in complex mixtures .
- FTIR : Confirm carboxamide C=O stretch (~1640–1680 cm⁻¹) and absence of carboxylic acid O-H bands (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives against specific molecular targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues. MD simulations assess binding stability over time .
- Validation : Correlate docking scores with in vitro IC₅₀ values. For example, derivatives with electron-withdrawing substituents on the imidazole ring may enhance binding affinity to ATP pockets .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance mechanisms. Phase I metabolites (e.g., N-demethylation) may reduce efficacy in vivo .
- Pharmacokinetics : Conduct bioavailability studies (oral vs. intravenous administration) and measure plasma protein binding. Low permeability (e.g., PAMPA assay) may explain poor in vivo activity despite potent in vitro results .
Q. How does substituent variation on the imidazole ring influence the compound’s mechanism of action in enzyme inhibition assays?
- SAR Analysis : Synthesize analogs with halogen (Cl, F) or methyl groups at the 2-/4-positions. Test inhibitory activity against target enzymes (e.g., cytochrome P450 isoforms). Bulky substituents may sterically hinder binding, while electron-deficient groups enhance electrophilic interactions .
- Data Interpretation : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Fluorescence quenching assays quantify binding constants (Kd) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
